molecular formula C5H8FN3O2 B1168723 (5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one CAS No. 115923-92-7

(5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one

Cat. No.: B1168723
CAS No.: 115923-92-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a dihydropyrimidinone ring. Its unique configuration makes it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological processes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5S,6R)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one apart from similar compounds is its specific combination of functional groups and stereochemistry

Properties

CAS No.

115923-92-7

Molecular Formula

C5H8FN3O2

Molecular Weight

0

Synonyms

2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-1-methyl-,trans-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.